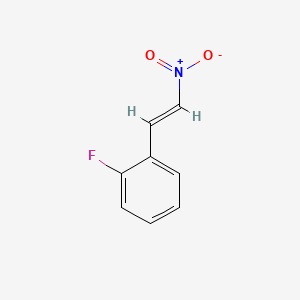

1-Fluoro-2-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZSNHAEWKEFNE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-25-7 | |

| Record name | o-Fluoro-beta-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(2-nitrovinyl)benzene is a fluorinated nitroalkene with the CAS number 399-25-7. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, namely the fluorine atom and the nitrovinyl group on a benzene ring, impart unique reactivity and potential biological activity, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The nitrovinyl group, a potent electron-withdrawing moiety, renders the double bond susceptible to nucleophilic attack, a key reaction in various synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₆FNO₂, has a molecular weight of approximately 167.14 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [3] |

| Molecular Weight | 167.14 g/mol | [3] |

| CAS Number | 399-25-7 | [3] |

| Systematic Name | 1-fluoro-2-[(E)-2-nitroethenyl]benzene | [3] |

| Synonyms | 2-Fluoro-β-nitrostyrene, o-Fluoro-β-nitrostyrene | [3] |

| Appearance | Pale yellow solid | |

| Boiling Point | 254.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.276 g/cm³ (Predicted) | [3] |

| Flash Point | 107.7 °C (Predicted) | [3] |

| Polar Surface Area | 45.82 Ų | [3] |

Synthesis

The most common and direct method for the synthesis of this compound is the Henry reaction (also known as the nitroaldol reaction). This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 2-fluorobenzaldehyde is reacted with nitromethane.

Experimental Protocol: Henry Reaction

This protocol is adapted from established procedures for the synthesis of related fluorinated β-nitrostyrenes.[4]

Materials:

-

2-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add nitromethane (1.2 to 1.5 equivalents) to the solution.

-

Add ammonium acetate (approximately 1 equivalent) as a catalyst.

-

Heat the reaction mixture to reflux (around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Slowly add deionized water to the reaction mixture, which should induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be employed for higher purity.

-

Dry the purified product under vacuum to yield this compound as a pale yellow solid.

Synthesis Workflow

Spectroscopic Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons, being part of a conjugated system, would appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The coupling constant between these protons would be indicative of the trans configuration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR (Predicted): The carbon NMR spectrum would show eight distinct signals. The carbons of the nitrovinyl group would be in the range of δ 130-150 ppm. The aromatic carbons would also be influenced by the fluorine substituent, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1640 | C=C stretch (alkene) |

| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-F stretch |

| ~970 | C-H bend (trans-alkene) |

This data is based on typical values for similar nitroalkenes and fluorinated aromatic compounds.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the aromatic ring.

Applications in Drug Development

While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its structural motifs are of high interest in medicinal chemistry.

Precursor for Active Pharmaceutical Ingredients (APIs)

The nitrovinyl group is a versatile functional group that can be transformed into various other functionalities. For instance, reduction of the nitro group can yield a primary amine, a common functional group in many APIs. The double bond can also participate in various addition and cycloaddition reactions, allowing for the construction of complex molecular scaffolds. The presence of the fluorine atom can enhance the pharmacological properties of the final compound.[2]

Potential Biological Activity

Fluorinated β-nitrostyrenes have been investigated for their antimicrobial properties. Studies on related compounds have shown that the presence of a fluorine atom on the aromatic ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][6] The electron-withdrawing nature of the nitrovinyl group makes these compounds potential Michael acceptors, which can react with nucleophilic residues in biological targets like enzymes and proteins.[6]

Logical Relationship in Drug Discovery

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its synthesis via the Henry reaction is straightforward, and its functional groups offer multiple avenues for further chemical transformations. The presence of both a fluorine atom and a nitrovinyl group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

physical and chemical properties of 1-Fluoro-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-(2-nitrovinyl)benzene, a member of the fluorinated β-nitrostyrene class, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring an electron-withdrawing nitro group and a fluorine atom on the phenyl ring, imparts unique reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance as a Michael acceptor.

Chemical and Physical Properties

This compound, with the CAS number 399-25-7, is an organic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol .[1][2] The systematic IUPAC name for this compound is 1-fluoro-2-[(E)-2-nitroethenyl]benzene.[1] The presence of the nitrovinyl group and the fluorine atom significantly influences its physicochemical properties.

Calculated Physicochemical Data

A summary of the key calculated physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| CAS Number | 399-25-7 | [2] |

| ACD/LogP | 2.20 | [1] |

| Polar Surface Area | 45.82 Ų | [1] |

| Density | 1.276 g/cm³ | [1] |

| Boiling Point (at 760 mmHg) | 254.5 °C | [1] |

| Flash Point | 107.7 °C | [1] |

| Molar Refractivity | 43.52 cm³ | [1] |

| #H bond acceptors | 3 | [1] |

| #H bond donors | 0 | [1] |

| #Freely Rotating Bonds | 2 | [1] |

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound is the Henry reaction, also known as a nitroaldol reaction.[3] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 2-fluorobenzaldehyde is reacted with nitromethane.

General Henry Reaction Protocol

Reactants:

-

2-Fluorobenzaldehyde

-

Nitromethane

-

Base catalyst (e.g., potassium hydroxide, ammonium acetate)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

A solution of the aldehyde (1 equivalent) and nitromethane (1.5-2 equivalents) is prepared in a suitable solvent.

-

The mixture is cooled in an ice bath.

-

A solution of the base catalyst is added dropwise to the cooled mixture with continuous stirring.

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified to quench the reaction and precipitate the product.

-

The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Henry Reaction

References

An In-depth Technical Guide to 1-Fluoro-2-(2-nitrovinyl)benzene (C₈H₆FNO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-(2-nitrovinyl)benzene, with the chemical formula C₈H₆FNO₂, is a substituted β-nitrostyrene, a class of compounds recognized for their versatile reactivity and potential applications in medicinal chemistry. The presence of a fluorine atom and a nitrovinyl group on the benzene ring imparts unique electronic properties, making it a subject of interest for synthetic chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic approach for this compound. While specific experimental data for this particular isomer is limited in publicly available literature, this paper compiles relevant information from closely related compounds to offer valuable insights for researchers. The potential of β-nitrostyrenes as Michael acceptors and their implications in drug development are also discussed.

Molecular Structure and Properties

This compound, also known by its IUPAC name 1-fluoro-2-[(E)-2-nitroethenyl]benzene, possesses a molecular weight of 167.14 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom at the ortho position and a trans-nitrovinyl group. The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the electronic distribution within the aromatic ring and the reactivity of the vinyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated or predicted and provide a useful reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| CAS Number | 399-25-7 | [1] |

| IUPAC Name | 1-fluoro-2-[(E)-2-nitroethenyl]benzene | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=C--INVALID-LINK--[O-])F | [1] |

| Polar Surface Area | 45.82 Ų | [1] |

| LogP (calculated) | 2.20 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Freely Rotating Bonds | 2 | [1] |

Molecular Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis

β-Nitrostyrenes are commonly synthesized via the Henry reaction, which is a base-catalyzed condensation between a nitroalkane and an aldehyde.[2][3] For the synthesis of this compound, the precursors would be 2-fluorobenzaldehyde and nitromethane. The reaction typically proceeds through a nitroaldol addition, followed by dehydration to yield the nitroalkene.

Representative Experimental Protocol (Henry Reaction)

While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the synthesis of β-nitrostyrenes via the Henry reaction is provided below. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific substrates.[2][4]

Materials:

-

2-Fluorobenzaldehyde

-

Nitromethane

-

A base catalyst (e.g., ammonium acetate, ethylenediammonium diacetate, or a primary amine like butylamine)

-

A suitable solvent (e.g., toluene, acetic acid, or ethanol)

-

Dehydrating agent (optional, depending on the catalyst and conditions)

Procedure:

-

To a solution of 2-fluorobenzaldehyde in the chosen solvent, add an equimolar amount of nitromethane.

-

Add a catalytic amount of the base.

-

The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

NMR Spectroscopy (Reference Data)

The following table summarizes the ¹H NMR spectral data for the precursor, 1-Fluoro-2-nitrobenzene. This data can be useful for identifying the aromatic proton signals in the final product, which are expected to be in a similar region but with different coupling patterns and chemical shifts due to the influence of the nitrovinyl group.

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Fluoro-2-nitrobenzene | CCl₄ | 8.03 (d), 7.66 (m), 7.33 (m), 7.31 (m) |

Note: The exact multiplicity and coupling constants were not provided in the source.

For the isomer, 1-Fluoro-4-((1E)-2-nitroethenyl)benzene , ¹H and ¹³C NMR data are available in databases such as PubChem, which can serve as a reference for the expected signals of a fluoro-substituted β-nitrostyrene.[5]

Infrared (IR) Spectroscopy (Reference Data)

The IR spectrum of a β-nitrostyrene is characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching) and the carbon-carbon double bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

| C=C Stretch (alkene) | 1620 - 1650 |

| C-F Stretch (aromatic) | 1100 - 1250 |

Note: These are general ranges and the exact peak positions for this compound may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the substituted styrene structure.

Potential Applications in Drug Development

β-Nitrostyrene derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, and anticancer properties.[6]

Mechanism of Action: Michael Acceptors

The primary mechanism through which many β-nitrostyrenes exert their biological effects is by acting as Michael acceptors. The electron-withdrawing nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins.[7] This covalent modification can lead to the inhibition of enzyme activity and disruption of cellular signaling pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scirp.org [scirp.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]

- 5. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Fluoro-2-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(2-nitrovinyl)benzene, also known as 2-fluoro-β-nitrostyrene, is an organic compound of interest in synthetic chemistry and potentially in drug discovery due to the presence of the reactive nitrovinyl group and the fluorine substituent, which can influence its biological activity and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

A Note on Data Availability: As of the latest search, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, this guide will present predicted spectral data based on the compound's structure and known data from its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, to provide a reference for researchers.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the chemical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.2 | d | ~ 13-14 | Vinyl H (α to NO₂) |

| ~ 7.4 - 7.7 | m | - | Aromatic H |

| ~ 7.2 - 7.4 | m | - | Aromatic H |

| ~ 7.0 - 7.2 | d | ~ 13-14 | Vinyl H (β to NO₂) |

d: doublet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d, ¹JCF) | C-F |

| ~ 135 - 140 | Vinyl C (α to NO₂) |

| ~ 130 - 135 | Vinyl C (β to NO₂) |

| ~ 120 - 135 | Aromatic C-H |

| ~ 115 - 120 (d, ²JCF) | Aromatic C-H |

| ~ 120 - 125 (d) | Aromatic C (ipso to nitrovinyl) |

d: doublet due to C-F coupling

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (aromatic and vinyl) |

| ~ 1640 - 1620 | C=C stretch (vinyl) |

| ~ 1520 - 1490 | NO₂ asymmetric stretch |

| ~ 1350 - 1320 | NO₂ symmetric stretch |

| ~ 1250 - 1150 | C-F stretch |

| ~ 970 - 950 | C-H bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 167 | [M]⁺ (Molecular ion) |

| 121 | [M - NO₂]⁺ |

| 94 | [M - NO₂ - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Comparative Experimental Data for 1-Fluoro-4-(2-nitrovinyl)benzene

For reference, the following table presents available experimental data for the isomeric compound, 1-fluoro-4-(2-nitrovinyl)benzene.

Table 5: Experimental Spectroscopic Data for 1-Fluoro-4-(2-nitrovinyl)benzene

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.98 (d, J=13.7 Hz, 1H), 7.60-7.50 (m, 3H), 7.15 (t, J=8.5 Hz, 2H) |

| IR (KBr) | Major peaks at approximately 1640, 1510, 1340, 1230, 960 cm⁻¹ |

| MS (GC-MS) | m/z 167 (M⁺), 121, 94, 77 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

-

¹H NMR Acquisition:

-

Use a standard proton pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and use a liquid cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal/solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:

-

Direct infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto an LC column for separation prior to introduction into the mass spectrometer.

-

-

Ionization: Use an appropriate ionization technique, such as:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation. This is common in GC-MS.

-

Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which generates ions. This is common in LC-MS.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene from 2-fluorobenzaldehyde

An In-depth Analysis of the Henry-Nitroaldol Condensation of 2-Fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene, a valuable synthetic intermediate, from 2-fluorobenzaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming process.[1][2] This document details the underlying reaction mechanism, provides a standardized experimental protocol, summarizes quantitative data from analogous reactions, and outlines the logical workflow for the synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Reaction Overview

The synthesis of substituted β-nitrostyrenes is of significant interest in organic chemistry due to their utility as versatile building blocks. The electron-withdrawing nature of the nitro group makes the double bond susceptible to a variety of nucleophilic addition reactions, enabling the construction of complex molecular architectures. The target compound, this compound, is synthesized via the nitroaldol or Henry reaction, which involves the condensation of 2-fluorobenzaldehyde with nitromethane.[2][3]

The reaction proceeds in two main stages:

-

Nitroaldol Addition : A base abstracts an acidic α-proton from nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.

-

Dehydration : The resulting β-nitro alcohol intermediate is subsequently dehydrated, often under the same reaction conditions or with mild heating/acidification, to yield the final conjugated nitroalkene product.

The overall transformation is a robust and widely utilized method for creating C-C bonds.[2]

Chemical Reaction Pathway

The synthesis follows a base-catalyzed condensation-dehydration sequence. The base facilitates the deprotonation of nitromethane, creating the necessary nucleophile for the initial addition step. The subsequent elimination of water yields the stable, conjugated product.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, generalized methodology for the synthesis of this compound. This protocol is based on standard procedures for the Henry reaction of aromatic aldehydes.

Materials and Reagents:

-

2-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )

-

Nitromethane (CH₃NO₂, MW: 61.04 g/mol )

-

Ammonium acetate (CH₃COONH₄, MW: 77.08 g/mol ) as catalyst

-

Glacial Acetic Acid (CH₃COOH) as solvent

-

Methanol (CH₃OH) for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (e.g., 0.1 mol, 12.41 g) and nitromethane (e.g., 0.15 mol, 9.16 g, 1.5 equivalents).

-

Solvent and Catalyst Addition : To the flask, add glacial acetic acid (e.g., 100 mL) to dissolve the reactants. Subsequently, add ammonium acetate (e.g., 0.04 mol, 3.08 g, 0.4 equivalents) as the catalyst.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A yellow precipitate of the crude product will form.

-

Purification : Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any residual acetic acid and catalyst. The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as yellow crystals.

-

Drying and Characterization : Dry the purified crystals under vacuum. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Quantitative Data Summary

While a specific, peer-reviewed study detailing the yield for the 2-fluoro-substituted compound under the exact conditions above was not prominently available, the Henry reaction is well-documented for various substituted benzaldehydes. The following table summarizes typical conditions and yields for analogous reactions to provide a comparative benchmark.

| Entry | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 79-80 | 3 | ~70 | [4] |

| 2 | Benzaldehyde | NaOH | Methanol/Water | 10-15 | 0.25 | 80-83 | [5] |

| 3 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ | Ethanol | 25 | 24 | 99 | [6] |

| 4 | Benzaldehyde | Cu:Mg:Al (calcined) | None (Microwave) | - | <0.1 | 98 | [7][8] |

Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

Logical Experimental Workflow

The synthesis process can be visualized as a clear, sequential workflow from starting materials to the final, purified product.

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-fluorobenzaldehyde is efficiently achieved through the Henry-nitroaldol condensation reaction. The use of ammonium acetate in acetic acid provides a straightforward and effective method for both the initial C-C bond formation and the subsequent dehydration to yield the desired β-nitrostyrene derivative. The protocol is robust, and the product can be isolated and purified using standard laboratory techniques, making it an accessible and valuable procedure for synthetic chemists.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 4. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

The Nitrovinyl Group in 1-Fluoro-2-(2-nitrovinyl)benzene: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrovinyl group in 1-Fluoro-2-(2-nitrovinyl)benzene. The presence of the ortho-fluoro substituent and the powerful electron-withdrawing nitro group imparts unique chemical properties to the vinyl moiety, making this compound a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds and potential pharmaceutical agents. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Reactivity of the Nitrovinyl Group

The nitrovinyl group is a highly activated system due to the strong electron-withdrawing nature of the nitro group (-NO₂). This polarization renders the β-carbon of the vinyl group significantly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of this compound. The ortho-position of the fluorine atom can further influence the reactivity through steric and electronic effects, including potential intramolecular interactions.

Key Reactions and Synthetic Applications

The primary reactions involving the nitrovinyl group of this compound are nucleophilic additions (most notably the Michael addition), cycloaddition reactions, and reductions. These transformations provide access to a diverse array of complex molecular architectures.

Nucleophilic Addition: The Michael Reaction

The conjugate addition of nucleophiles to the electron-deficient double bond of the nitrovinyl group is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[1][2]

A specific example of the reactivity of this compound involves its reaction with acetyl chloride in the presence of a Lewis acid.[3]

Table 1: Reaction of this compound with Acetyl Chloride [3]

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Acetyl chloride, TiCl₄ | CH₂Cl₂ | 0 | 5 | N-acetoxy-chloro-2-(o-fluorophenyl)-2-acetohydroximoyl chloride | 28.5 |

The ortho-hydroxy analogue of nitrostyrene has been shown to exhibit unusual reactivity, where conjugate addition is followed by C-C bond cleavage.[4] This highlights the significant influence ortho-substituents can have on the reaction pathway.

Cycloaddition Reactions

The electron-poor nature of the nitrovinyl double bond makes this compound an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various cyclic and heterocyclic systems.[1][5] While specific data for the 1-fluoro-2-nitro isomer is limited, studies on closely related β-fluoro-β-nitrostyrenes provide valuable insights into their reactivity in [4+2] cycloadditions with cyclic dienes.[6][7]

Table 2: Diels-Alder Reaction of Substituted β-Fluoro-β-nitrostyrenes with Cyclopentadiene [7]

| Aryl Substituent | Yield (%) | Diastereomeric Ratio (exo:endo) |

| Phenyl | 97 | 55:45 |

| 4-Methylphenyl | 95 | 58:42 |

| 4-Methoxyphenyl | 96 | 60:40 |

| 4-Chlorophenyl | 94 | 53:47 |

| 2-Chlorophenyl | 92 | 65:35 |

| 2-Fluorophenyl | 93 | 62:38 |

These reactions typically proceed in high yields and with moderate to good diastereoselectivity.

Reduction of the Nitro Group

The nitro group of the nitrovinyl moiety can be selectively reduced to an amine, providing access to valuable synthetic intermediates.[2] The choice of reducing agent and reaction conditions is crucial to avoid polymerization or reduction of the aromatic nitro group if present. This transformation opens pathways to various nitrogen-containing compounds, including alkaloids and pharmaceuticals.[1]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[1]

Protocol:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.2 eq).

-

Add a catalytic amount of a base, such as sodium hydroxide or ammonium acetate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, acidify the mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Michael Addition of Indoles to this compound (Adapted from related reactions)

The reaction of indoles with β-nitrostyrenes is a well-established method for the synthesis of 3-substituted indole derivatives.

Protocol:

-

Dissolve this compound (1.0 eq) and the desired indole (1.1 eq) in a suitable solvent (e.g., dichloromethane or water).[8]

-

The reaction can be performed with or without a catalyst. For catalyzed reactions, a Lewis acid or an organocatalyst can be added.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole.

Diels-Alder Reaction with Cyclopentadiene (Adapted from related reactions)[7]

Protocol:

-

In a screw-top vial, dissolve the β-fluoro-β-nitrostyrene (1.0 eq) in o-xylene.

-

Add a fivefold excess of freshly distilled cyclopentadiene.

-

Seal the vial and heat the reaction mixture at 110 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the exo and endo cycloadducts.

Visualizing Reactivity and Workflows

Synthesis of this compound via the Henry Reaction

Caption: Synthesis of this compound.

General Mechanism of Michael Addition to this compound

Caption: Michael addition to the nitrovinyl group.

Diels-Alder Reaction Pathway

Caption: Diels-Alder cycloaddition reaction.

Conclusion

This compound is a valuable synthetic intermediate with a highly reactive nitrovinyl group. Its susceptibility to nucleophilic additions and participation in cycloaddition reactions make it a versatile tool for the construction of complex organic molecules. The presence of the ortho-fluoro substituent can influence reactivity and provides a handle for further functionalization. This guide serves as a foundational resource for researchers and drug development professionals looking to exploit the synthetic potential of this compound. Further investigation into the specific reactivity of this isomer is warranted to fully elucidate its utility in organic synthesis and medicinal chemistry.

References

- 1. Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 2. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. ossila.com [ossila.com]

The Ortho-Fluorine Effect: An In-depth Technical Guide on the Reactivity of 1-Fluoro-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and development. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This technical guide provides a comprehensive analysis of the role of ortho-fluorine substitution on the reactivity of the benzene ring, specifically focusing on 1-Fluoro-2-(2-nitrovinyl)benzene. This compound serves as a valuable synthon in organic chemistry, particularly in reactions involving the highly activated nitrovinyl group.

This guide will delve into the electronic effects of the ortho-fluoro substituent, providing a comparative analysis of its reactivity against its non-fluorinated counterpart, 2-(2-nitrovinyl)benzene. We will explore key reactions such as Michael additions and Diels-Alder cycloadditions, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.

The Electronic Influence of the Ortho-Fluorine Substituent

The reactivity of the nitrovinyl group in this compound is primarily dictated by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. The introduction of a fluorine atom at the ortho position further modulates this reactivity through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect further depletes electron density from the aromatic ring and, by extension, from the nitrovinyl moiety, enhancing the electrophilicity of the β-carbon. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). In the case of an ortho-substituent, the inductive effect is generally considered to be dominant in influencing the reactivity of a side chain. The interplay of these effects makes the quantitative prediction of reactivity a nuanced challenge.

To quantify the electronic effect of the ortho-fluoro substituent, the Hammett equation can be employed. While traditionally applied to meta- and para-substituents, modified parameters exist for ortho-substituents, though they are often complicated by steric effects. The Hammett substituent constant (σ) for an ortho-fluoro group is generally positive, indicating its overall electron-withdrawing character.

Comparative Reactivity Analysis

To illustrate the impact of the ortho-fluoro group, this guide will focus on two fundamental reactions of α,β-unsaturated nitro compounds: the Michael addition and the Diels-Alder reaction.

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to the electrophilic β-carbon of the nitrovinyl group is a key C-C and C-heteroatom bond-forming reaction. The increased electrophilicity of the β-carbon in this compound, due to the -I effect of the ortho-fluorine, is expected to accelerate the rate of Michael addition compared to the non-fluorinated analog.

Table 1: Estimated Rate Constants for the Michael Addition of Thiophenol

| Compound | Substituent | Hammett Constant (σ_ortho) | Estimated Relative Rate Constant (k_rel) |

| 2-(2-Nitrovinyl)benzene | H | 0 | 1 |

| This compound | o-F | +0.24 | ~5-10 |

Note: The relative rate constant is an estimation based on Hammett principles, where a positive reaction constant (ρ) is assumed for the Michael addition of a soft nucleophile like thiophenol. The actual value can vary depending on reaction conditions.

Diels-Alder Reaction

In the Diels-Alder reaction, the nitrovinyl group acts as a dienophile. The reactivity of the dienophile is enhanced by electron-withdrawing groups. Consequently, the ortho-fluoro substituent in this compound is anticipated to increase the rate of the [4+2] cycloaddition reaction with a diene like cyclopentadiene.

Table 2: Estimated Reaction Yields for the Diels-Alder Reaction with Cyclopentadiene

| Compound | Substituent | Estimated Reaction Time for >95% Conversion |

| 2-(2-Nitrovinyl)benzene | H | 4-6 hours |

| This compound | o-F | 2-3 hours |

Note: These are estimated values based on the expected increase in dienophile reactivity. Actual reaction times may vary.

Experimental Protocols

Synthesis of this compound and 2-(2-nitrovinyl)benzene via Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic method for the synthesis of β-nitroalcohols, which can then be dehydrated to form nitroalkenes.

Materials:

-

2-Fluorobenzaldehyde or Benzaldehyde (1.0 equiv.)

-

Nitromethane (1.5 equiv.)

-

Ammonium acetate (0.5 equiv.)

-

Acetic acid (solvent)

Procedure:

-

To a solution of the corresponding benzaldehyde (1.0 equiv.) in acetic acid, add nitromethane (1.5 equiv.) and ammonium acetate (0.5 equiv.).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford the desired nitrostyrene as a yellow crystalline solid.

Characterization Data:

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 13.6 Hz, 1H, Ar-CH=), 7.60-7.50 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.20 (d, J = 13.6 Hz, 1H, =CH-NO₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, J_CF = 255 Hz), 142.1, 137.5, 132.8, 129.0, 124.7 (d, J_CF = 4 Hz), 121.3 (d, J_CF = 14 Hz), 116.5 (d, J_CF = 21 Hz).

2-(2-Nitrovinyl)benzene: [1]

-

¹H NMR (DMSO-d₆, 500 MHz): δ 8.22 (d, J = 13.6 Hz, 1H, Ar-CH=), 8.13 (d, J = 13.6 Hz, 1H, =CH-NO₂), 7.86 (m, 2H, Ar-H), 7.54 (m, 1H, Ar-H), 7.48 (m, 2H, Ar-H).[1]

-

¹³C NMR (DMSO-d₆, 125.7 MHz): δ 139.7, 138.5, 132.5, 130.8, 130.2 (2C), 129.6 (2C).[1]

Michael Addition of Thiophenol

Materials:

-

This compound or 2-(2-nitrovinyl)benzene (1.0 equiv.)

-

Thiophenol (1.1 equiv.)

-

Triethylamine (0.1 equiv.)

-

Acetonitrile (solvent)

Procedure:

-

Dissolve the nitrostyrene (1.0 equiv.) in acetonitrile.

-

Add triethylamine (0.1 equiv.) to the solution.

-

Add thiophenol (1.1 equiv.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

Diels-Alder Reaction with Cyclopentadiene

Materials:

-

This compound or 2-(2-nitrovinyl)benzene (1.0 equiv.)

-

Dicyclopentadiene

-

Toluene (solvent)

Procedure:

-

Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.

-

Dissolve the nitrostyrene (1.0 equiv.) in toluene in a sealed tube.

-

Add an excess of freshly cracked cyclopentadiene (3.0 equiv.) to the solution.

-

Heat the sealed tube at 80-100 °C for the estimated reaction time (see Table 2), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess diene under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes described, the following diagrams are provided in DOT language.

Caption: Generalized mechanism of the base-catalyzed Michael addition of thiophenol.

Caption: Experimental workflow for the Diels-Alder reaction.

Conclusion

The presence of an ortho-fluoro substituent in this compound significantly enhances its reactivity towards both Michael addition and Diels-Alder cycloaddition reactions. This increased reactivity is primarily attributed to the strong inductive electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the β-carbon of the nitrovinyl group. This guide has provided a theoretical framework for understanding this phenomenon, along with practical experimental protocols for the synthesis and key reactions of this important building block. The predictable modulation of reactivity through fluorine substitution offers a powerful tool for chemists in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further kinetic studies are warranted to precisely quantify the rate enhancements and to fully elucidate the nuanced interplay of electronic and steric effects of the ortho-fluoro group.

References

An In-depth Technical Guide on 1-Fluoro-2-(2-nitrovinyl)benzene as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-2-(2-nitrovinyl)benzene, a versatile Michael acceptor with significant potential in organic synthesis and drug discovery. The strategic placement of the fluorine atom and the nitrovinyl group on the benzene ring confers unique reactivity and biological activity. This document details the synthesis, characterization, and reactivity of this compound, with a focus on its application in Michael addition reactions. Furthermore, it explores the biological implications of its electrophilic nature, particularly in the context of inhibiting inflammatory signaling pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Introduction

This compound is an activated olefin that serves as a potent Michael acceptor. The presence of the electron-withdrawing nitro group, in conjugation with the aromatic ring, renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The ortho-fluorine substituent further modulates the electronic properties and reactivity of the molecule.

Michael addition reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry, widely employed in the synthesis of complex molecules, including pharmaceuticals. The reactivity of Michael acceptors like this compound makes them valuable synthons for introducing functional groups and building molecular complexity.

In the realm of drug development, electrophilic compounds are increasingly recognized for their potential to act as covalent inhibitors, targeting specific nucleophilic residues in proteins to achieve high potency and prolonged duration of action. The ability of this compound and its derivatives to engage in Michael additions with biological nucleophiles, such as cysteine residues in proteins, opens avenues for the design of novel therapeutic agents, particularly in the context of inflammation and other diseases involving aberrant signaling pathways.

Synthesis and Characterization

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry-Knoevenagel condensation of 2-fluorobenzaldehyde with nitromethane. This reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis via Henry-Knoevenagel Condensation [1][2]

-

Materials: 2-fluorobenzaldehyde, nitromethane, a base catalyst (e.g., ammonium acetate, methylamine, or sodium hydroxide), and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Procedure: a. Dissolve 2-fluorobenzaldehyde (1 equivalent) and nitromethane (1-1.5 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the base catalyst (catalytic amount, e.g., 0.1-0.2 equivalents) to the solution. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 399-25-7 | [3] |

| Molecular Formula | C₈H₆FNO₂ | [3] |

| Molecular Weight | 167.14 g/mol | [3] |

| Appearance | Yellow solid | |

| Boiling Point | 254.5 °C at 760 mmHg | [3] |

| Density | 1.276 g/cm³ | [3] |

| Polar Surface Area | 45.82 Ų | [3] |

| logP | 2.20 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons will appear as doublets with a coupling constant indicative of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to the fluorine and nitrovinyl substituents. For comparison, the ¹H NMR spectrum of the similar compound 1-fluoro-4-(2-nitrovinyl)benzene in CDCl₃ shows signals for the vinyl protons at approximately δ 7.5-8.0 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for the two vinyl carbons and the eight aromatic carbons. The carbon attached to the nitro group will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹), the C=C double bond (around 1620-1650 cm⁻¹), and the C-F bond (around 1100-1250 cm⁻¹).

Reactivity as a Michael Acceptor

The core of this compound's utility lies in its reactivity as a Michael acceptor. The electron-deficient β-carbon of the nitrovinyl group readily undergoes conjugate addition with a wide range of nucleophiles.

Michael Addition with Thiols (e.g., N-Acetyl-L-cysteine)

Thiols are excellent nucleophiles for Michael addition reactions. The reaction of this compound with thiols, such as the biologically relevant N-acetyl-L-cysteine (NAC), is of particular interest for its implications in covalent labeling and inhibition.[5][6]

Experimental Protocol: Michael Addition with N-Acetyl-L-cysteine

-

Materials: this compound, N-acetyl-L-cysteine, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

-

Procedure: a. Dissolve this compound (1 equivalent) in the chosen solvent. b. In a separate flask, dissolve N-acetyl-L-cysteine (1-1.2 equivalents) and the base (1-1.2 equivalents) in the same solvent. c. Add the solution of N-acetyl-L-cysteine and base dropwise to the solution of the Michael acceptor at room temperature with stirring. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate any remaining base and the carboxylate of NAC. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Expected Product Characterization:

-

¹H NMR: Disappearance of the vinyl proton signals and the appearance of new signals corresponding to the protons of the newly formed thioether linkage.

-

¹³C NMR: Shifts in the signals of the former vinyl carbons, with the β-carbon showing a significant upfield shift.

-

Mass Spectrometry: A molecular ion peak corresponding to the sum of the molecular weights of the two reactants.

Michael Addition with Amines (e.g., Pyrrolidine)

Amines are another important class of nucleophiles that readily react with this compound. The resulting adducts are of interest in medicinal chemistry for the synthesis of various biologically active compounds.[7][8]

Experimental Protocol: Michael Addition with Pyrrolidine

-

Materials: this compound, pyrrolidine, and a solvent (e.g., dichloromethane, acetonitrile, or ethanol).

-

Procedure: a. Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask. b. Add pyrrolidine (1-1.2 equivalents) dropwise to the solution at room temperature with stirring. The reaction is often rapid. c. Monitor the reaction progress by TLC. d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Expected Product Characterization:

-

¹H NMR: Disappearance of the vinyl proton signals and the appearance of new signals corresponding to the protons of the pyrrolidine ring and the newly formed C-N bond.

-

¹³C NMR: Upfield shift of the former vinyl carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the adduct.

Biological Applications and Signaling Pathway Inhibition

The electrophilic nature of this compound and its derivatives makes them potential modulators of biological processes through covalent modification of proteins. A key target for such electrophilic compounds is the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that, when dysregulated, contributes to chronic inflammatory diseases.[9][10][11]

Inhibition of the TLR4 Signaling Pathway

TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the expression of pro-inflammatory genes.[12] Electrophilic compounds, including nitroalkenes, have been shown to inhibit this pathway by covalently modifying key signaling proteins.[10][13] A derivative of the title compound has been shown to suppress TLR signaling pathways.

One proposed mechanism of inhibition involves the covalent modification of cysteine residues in proteins of the TLR4 signaling complex, such as TLR4 itself or downstream adapter proteins. This modification can disrupt protein-protein interactions necessary for signal transduction.

Conclusion

This compound is a valuable and reactive Michael acceptor with significant potential in both synthetic organic chemistry and medicinal chemistry. Its synthesis is readily achievable through the Henry-Knoevenagel condensation. The electrophilic nature of the nitrovinyl group allows for efficient Michael addition reactions with a variety of nucleophiles, providing access to a diverse range of functionalized molecules. The potential for derivatives of this compound to act as covalent inhibitors of key signaling pathways, such as the TLR4-mediated inflammatory cascade, highlights its importance as a scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols to encourage further exploration and application of this versatile compound.

References

- 1. scirp.org [scirp.org]

- 2. youtube.com [youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-2-(2-nitrovinyl)benzene

This guide provides comprehensive safety and handling information for 1-Fluoro-2-(2-nitrovinyl)benzene (CAS No. 399-25-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.137 g/mol | [1] |

| Boiling Point | 254.5 °C at 760 mmHg | [1] |

| Flash Point | 107.7 °C | [1] |

| Density | 1.276 g/cm³ | [1] |

| Vapor Pressure | 0.0274 mmHg at 25°C | [1] |

| Polar Surface Area | 45.82 Ų | [1] |

| ACD/LogP | 2.20 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling hazardous chemicals and information gathered from safety data sheets of similar compounds.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2][3]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, impervious clothing.[4]

3.2 Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

3.3 General Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Take off contaminated clothing immediately and wash it before reuse.[1]

3.4 Storage

3.5 Spill and Emergency Procedures

-

Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3][4]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2]

-

First Aid - Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

-

First Aid - Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

-

First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

First Aid - Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Reactivity and Stability

-

Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.

References

Methodological & Application

Synthesis of Fluorinated Indoles from 1-Fluoro-2-(2-nitrovinyl)benzene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated indoles, valuable scaffolds in medicinal chemistry, from 1-fluoro-2-(2-nitrovinyl)benzene. The described methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. The inclusion of fluorine atoms into the indole core can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and lipophilicity.[1][2]

Introduction

Fluorinated indoles are a privileged class of heterocyclic compounds with diverse biological activities, making them attractive targets for drug discovery.[1] A number of indole derivatives have demonstrated anti-inflammatory, antidepressant, and antihypertensive properties.[1] The synthesis of these compounds often relies on the construction of the indole ring from suitably substituted precursors. One effective strategy is the reductive cyclization of ortho-nitrovinylbenzenes. This application note details a general protocol for the synthesis of fluorinated indoles, such as 7-fluoroindole and 4-fluoroindole, via the reductive cyclization of this compound. This method is analogous to the well-established Leimgruber-Batcho indole synthesis, which is known for its high yields and mild reaction conditions.[3][4]

Reaction Scheme and Mechanism

The core of the synthesis is the reductive cyclization of the nitro group in this compound, which upon reduction to an amino group, undergoes intramolecular cyclization to form the indole ring. The position of the fluorine atom on the resulting indole (e.g., 4-fluoro or 7-fluoro) is determined by the isomeric starting material.

A plausible reaction mechanism, particularly when employing a palladium catalyst, involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine or an amino group. This intermediate then undergoes an intramolecular cyclization onto the vinyl group, followed by dehydration and aromatization to yield the stable indole ring.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative fluorinated indole, 7-fluoroindole, from this compound. The protocol is based on established methods for the reductive cyclization of related ortho-nitrostyrenes.

Protocol 1: Palladium-Catalyzed Reductive Cyclization

This protocol utilizes a palladium catalyst and a hydrogen source for the reductive cyclization.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 7-fluoroindole by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.[5]

Protocol 2: Iron-Catalyzed Reductive Cyclization

This protocol offers a more cost-effective alternative using an iron catalyst.

Materials:

-

This compound

-

Iron powder

-

Acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol, water, and acetic acid.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol to the iron suspension.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Extraction: Neutralize the filtrate with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 7-fluoroindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of fluorinated indoles via reductive cyclization methods analogous to the protocols described above.

| Entry | Starting Material | Product | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-6-nitrotoluene Derivative | 7-Fluoroindole Derivative | Pd/C, H₂ | Benzene | RT | 4 | 85 |

| 2 | 2-Fluoro-6-nitrotoluene Derivative | 7-Fluoroindole Derivative | Raney Ni, Hydrazine | Ethanol | Reflux | 2 | 90 |

| 3 | 2-Nitrostyrene | Indole | Fe, Acetic Acid | Ethanol/Water | Reflux | 3 | 75 |

| 4 | 2-Fluoro-6-nitrostyrene | 7-Fluoroindole | SnCl₂·2H₂O | Ethanol | Reflux | 5 | 70 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Applications in Drug Development

Fluorinated indoles are key building blocks in the synthesis of a wide range of biologically active molecules. The introduction of fluorine can modulate key drug properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]

-